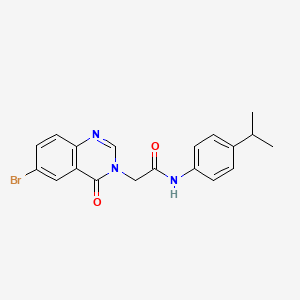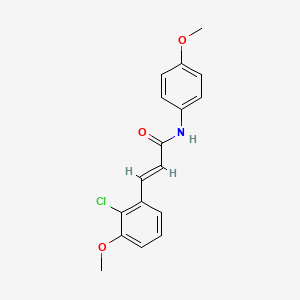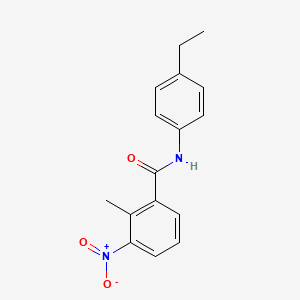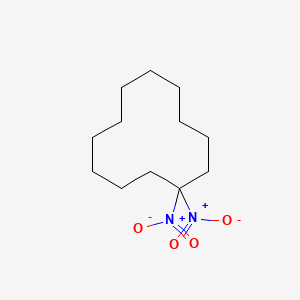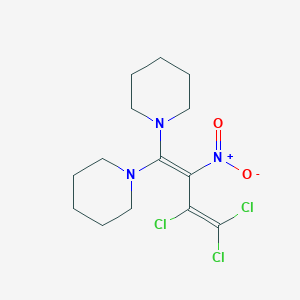
1,3-Butadiene, 1,1,2-trichloro-3-nitro-4,4-di(1-piperidyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine is a complex organic compound with the molecular formula C14H20Cl3N3O2 It is characterized by the presence of multiple functional groups, including nitro, chloro, and piperidine moieties
Métodos De Preparación
The synthesis of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4,4-trichloro-2-nitro-1-butadiene with piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Análisis De Reacciones Químicas
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or alkoxide ions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases.
Aplicaciones Científicas De Investigación
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological targets through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine can be compared with other similar compounds such as:
3,3,3-Trichloro-1-nitroprop-1-ene: Similar in having a trichloro and nitro group but differs in the absence of the piperidine moiety.
1,2,3-Trichlorobenzene: Contains trichloro groups but lacks the nitro and piperidine functionalities.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains multiple nitro groups and trichloro groups but has a different core structure. The uniqueness of 1-[3,4,4-Trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadienyl]piperidine lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20Cl3N3O2 |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-(3,4,4-trichloro-2-nitro-1-piperidin-1-ylbuta-1,3-dienyl)piperidine |
InChI |
InChI=1S/C14H20Cl3N3O2/c15-11(13(16)17)12(20(21)22)14(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10H2 |
Clave InChI |
LMONVEOEQYURAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






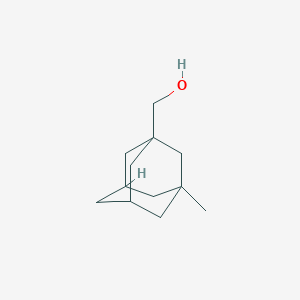

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


